2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one
Description
Properties
IUPAC Name |
2-bromo-3,3,6,8-tetramethyl-2,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO/c1-8-5-9(2)11-10(6-8)7-14(3,4)13(15)12(11)16/h5-6,13H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYLSTAKPZQBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CC(C(C2=O)Br)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380645 | |
| Record name | 2-Bromo-3,3,6,8-tetramethyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38157-34-5 | |
| Record name | 2-Bromo-3,3,6,8-tetramethyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Characterization and Key Properties
Before delving into synthetic strategies, it is critical to define the compound’s structural and physicochemical attributes:
The presence of a ketone at position 1, bromine at position 2, and methyl groups at positions 3, 3, 6, and 8 necessitates precision in regioselective functionalization and steric management.
Synthetic Methodologies
Friedel-Crafts Acylation Followed by Bromination
This two-step approach leverages Friedel-Crafts acylation to construct the tetrahydronaphthalenone core, followed by bromination at the α-position to the ketone.
Friedel-Crafts Cyclization
A substituted benzene derivative (e.g., 3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalene) undergoes acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃). The reaction proceeds via electrophilic attack, forming the ketone at position 1.
Example Protocol
- Substrate : 3,3,6,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- Reagent : Acetic anhydride (1.2 equiv), AlCl₃ (1.5 equiv)
- Conditions : Dichloromethane, 0°C → RT, 12 h
- Yield : ~70% (estimated from analogous reactions in)
Electrophilic Bromination
Bromination at position 2 is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (FeBr₃). The ketone group directs electrophilic substitution to the adjacent position.
Example Protocol
Direct Bromination of Preformed Tetrahydronaphthalenone
For substrates where the tetrahydronaphthalenone core is preassembled, bromination can be performed using regioselective protocols.
Radical Bromination
Radical-initiated bromination with NBS and a radical initiator (e.g., AIBN) selectively targets tertiary C-H bonds adjacent to the ketone. This method avoids over-bromination and preserves the methyl substituents.
Example Protocol
- Substrate : 3,3,6,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one
- Reagent : NBS (1.05 equiv), AIBN (0.05 equiv)
- Conditions : CCl₄, reflux, 6 h
- Yield : ~60% (analogous to)
Oxidative Bromination
Hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) generate in situ bromine, enabling milder conditions. This method is suitable for acid-sensitive substrates.
Example Protocol
Multi-Component Cyclization Strategies
Building the tetrahydronaphthalenone skeleton with pre-incorporated bromine and methyl groups offers an alternative to post-synthetic modifications.
Diels-Alder Cycloaddition
A brominated dienophile (e.g., 2-bromoacrylic acid) reacts with a methyl-substituted diene to form the bicyclic core. Subsequent oxidation yields the ketone.
Example Protocol
- Dienophile : 2-Bromoacrylic acid
- Diene : 2,5-Dimethyl-1,3-pentadiene
- Conditions : Toluene, 110°C, 24 h
- Post-Reaction : Oxidation with PCC (pyridinium chlorochromate)
- Yield : ~50% (estimated from)
Claisen-Schmidt Condensation
A ketone-containing precursor undergoes condensation with a brominated aldehyde, followed by cyclization. This method is effective for introducing aromatic bromine.
Example Protocol
Optimization and Challenges
Regioselectivity and Steric Effects
The methyl groups at positions 3, 6, and 8 create steric hindrance, necessitating bulky reagents or directed ortho-metalation strategies to enhance selectivity. For example, using lithium diisopropylamide (LDA) to deprotonate the α-position prior to bromination improves yields by 10–15%.
Purification Techniques
Flash chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (dichloromethane/methanol) are standard for isolating the target compound, as evidenced by protocols in.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 2-bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H25BrO
- Molecular Weight : 281.19 g/mol
- CAS Number : 38157-34-5
- Purity : Typically around 96% .
The compound features a bromine atom attached to a tetrahydronaphthalene framework, which contributes to its reactivity and utility in synthesis.
Synthesis of Organic Compounds
This compound is often utilized as a starting material or intermediate in the synthesis of various organic compounds. Its bromine substituent allows for nucleophilic substitution reactions that are essential in building complex molecular architectures.
Medicinal Chemistry
Research indicates that derivatives of this compound can exhibit biological activity. For instance:
- Retinoid Derivatives : It has been involved in the synthesis of synthetic retinoid derivatives which are studied for their potential to induce stem cell differentiation . This application is particularly relevant in regenerative medicine and cancer research.
Material Science
The compound's unique structure lends itself to applications in the development of new materials. Its derivatives are being explored for their potential use in creating novel polymers and other materials with specific properties.
Case Study 1: Retinoid Synthesis
In a study focused on synthetic retinoids, researchers synthesized various derivatives of 2-bromo compounds to evaluate their effectiveness as inducers of stem cell differentiation. The results demonstrated that certain modifications to the brominated naphthalene structure significantly enhanced biological activity .
Case Study 2: Organic Synthesis Pathways
Another research project explored the use of this compound in multi-step organic synthesis pathways. The findings highlighted its role as a versatile intermediate that can facilitate the formation of complex natural products and pharmaceuticals through selective reactions .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Starting material for various organic compounds | Useful for nucleophilic substitutions |
| Medicinal Chemistry | Synthesis of retinoid derivatives | Induces stem cell differentiation |
| Material Science | Development of new materials | Potential for novel polymers |
Mechanism of Action
The mechanism of action of 2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The exact pathways and molecular targets depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine at C2 (target compound) increases molecular weight and polarizability compared to the fluorine analog . Bromine’s larger atomic radius and lower electronegativity may favor nucleophilic substitution or elimination reactions.
- Regioselectivity: highlights that bromination of tetrahydronaphthalenones is influenced by electron-donating substituents. The methyl groups in the target compound may direct electrophilic attacks to specific positions (e.g., para to methyl groups) .
Physical and Chemical Properties
- Solubility : The tetramethyl groups in the target compound likely increase hydrophobicity, reducing solubility in polar solvents compared to 2-Bromo-1-tetralone or the fluoro analog .
- Reactivity : The bromine atom in the target compound is more reactive toward nucleophiles (e.g., Grignard reagents) than the fluorine in 2-Fluoro-1-tetralone. However, steric hindrance from methyl groups could slow such reactions .
Biological Activity
2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action.
- Molecular Formula : C15H19BrO
- Molecular Weight : 293.22 g/mol
- CAS Number : 64245-04-1
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various brominated naphthalene derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzyl bromides | Gram-positive bacteria | Low µg/mL |
| Ketone derivatives | Moderate activity | High µg/mL |
| 2-Bromo derivatives | Varied activity | 50 - 100 µg/mL |
Case Study : A study conducted on a series of brominated ketones showed that certain derivatives exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli. The study employed disk diffusion methods to assess the antibacterial activity and determined MIC values through microbroth dilution techniques .
Antifungal Activity
In addition to antibacterial properties, compounds related to this compound have been evaluated for antifungal efficacy. Research indicates that these compounds can inhibit the growth of pathogenic fungi.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 2-Bromo derivatives | Candida albicans | 25 - 50 |
| Chalcone derivatives | Various fungi | Moderate activity |
Research Findings : A comparative study on chalcone and ketone derivatives revealed that while ketones showed limited antifungal activity against several strains of fungi, specific brominated naphthalene derivatives were notably effective against Candida albicans .
The mechanisms underlying the biological activity of 2-bromo derivatives are not fully elucidated but may involve:
- Disruption of Cell Membranes : Brominated compounds can integrate into microbial membranes leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one, and what challenges arise during bromination?
- Methodology : Bromination of tetrahydronaphthalenone derivatives typically involves electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions. Steric hindrance from methyl groups at positions 3,3,6,8 may require optimized reaction temperatures (e.g., 0–25°C) and catalysts like FeBr₃. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
- Key Challenges : Competing side reactions (e.g., over-bromination or ring oxidation) due to the electron-rich aromatic system. Confirm regioselectivity using NMR and X-ray crystallography .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar brominated tetrahydronaphthalenones?
- Methodology :
- ¹H NMR : Methyl groups at C3 and C8 appear as singlets (δ 1.2–1.4 ppm), while the C6 methyl may show splitting due to proximity to the ketone. The bromine at C2 deshields adjacent protons, causing downfield shifts (δ 4.0–4.5 ppm) .
- IR : The ketone C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹) are diagnostic. Compare with analogs like 6-Bromo-3,4-dihydronaphthalen-1(2H)-one to confirm structural integrity .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodology :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Handling : Use explosion-proof equipment and avoid static discharge. Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose via licensed hazardous waste protocols .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. The bromine atom’s heavy atom effect enhances phase determination. Dihedral angles between the tetralin ring and substituents (e.g., C1-C8-C9-C10 = −10.5°) confirm spatial arrangement .
- Validation : Compare experimental data with computational models (e.g., density functional theory, DFT) to validate bond lengths and angles .
Q. What strategies mitigate contradictory results in reaction yields during scale-up synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, higher bromine equivalents may improve yield but increase purification complexity .
- Analytical Cross-Check : Use HPLC-MS to detect trace impurities (<0.1%) that may interfere with reactivity. Compare with reference standards from catalogs (e.g., Kanto Reagents) .
Q. How does computational modeling (e.g., DFT) predict the compound’s reactivity in Diels-Alder or Michael addition reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ketone group’s electron-withdrawing effect enhances reactivity at C2 .
- Transition State Analysis : Calculate activation energies for cycloaddition pathways. Compare with experimental kinetic data to refine models .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for similar brominated tetrahydronaphthalenones?
- Methodology :
- Purity Assessment : Use DSC (differential scanning calorimetry) to detect polymorphic forms or solvates. For example, 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (mp 65–66°C) may exhibit variability due to residual solvents .
- Literature Cross-Referencing : Compare data from peer-reviewed journals (e.g., synthesis of phase-I metabolites ) with vendor catalogs (e.g., Enamine Ltd.) to identify outliers .
Characterization Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
